N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide is a synthetic compound that belongs to the class of nitazene analogues, which are potent synthetic opioids. This compound is characterized by its complex molecular structure, which includes a propoxy group and a methoxyphenyl group attached to a pyrrolidine ring. Its chemical formula is , with a molecular weight of approximately 408.49 g/mol. The compound has garnered attention due to its structural similarities to other opioids, raising concerns about its potential for abuse and its effects on human health.
The chemical behavior of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide can be studied through various reactions typical of amides and substituted aromatic compounds. Key reactions include:
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide has potential applications primarily in research settings related to pharmacology and drug development. Its structural characteristics suggest it could be investigated as a candidate for pain management therapies or as a model compound for studying opioid receptor interactions.
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide shares structural similarities with several other synthetic opioids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| N-Pyrrolidino Protonitazene | Synthetic opioid; potent analgesic properties | |
| N-Pyrrolidino Metonitazene | Another nitazene analogue; similar pharmacological profile | |
| Etonitazene | Known for high potency; used as an analgesic | |
| Benzoylfentanyl | Potent opioid; used in pain management |
The uniqueness of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide lies in its specific combination of substituents on the aromatic rings and the presence of the pyrrolidine moiety. These structural features may influence its binding affinity at opioid receptors differently compared to other similar compounds, potentially leading to distinct pharmacological effects.